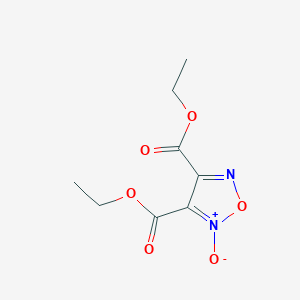

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Vue d'ensemble

Description

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a chemical compound with the molecular formula C8H10N2O6 . It is also known by its IUPAC name, diethyl 1,2,5-oxadiazole-3,4-dicarboxylate .

Synthesis Analysis

The synthesis of oxadiazoles, including Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide, involves a variety of methods. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

The molecular structure of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a liquid at room temperature . Its molecular weight is 214.18 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthetic Chemistry

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a versatile compound in synthetic chemistry. It has been used in the synthesis of various heterocycles, such as 1,2,5-oxadiazole-2-oxide and 2-phenyl-2H-1,2,3-triazole-1-oxides, through a novel ring-opening ring-closure strategy (Armani et al., 1997). This approach provides a pathway to access structurally diverse compounds with potential applications in pharmaceuticals and materials science.

Energetic Materials

The compound is integral in the design and synthesis of energetic materials. For instance, derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been synthesized, displaying promising properties as melt-cast explosives due to their high detonation velocities and pressures (Xu, Yang, & Cheng, 2018). These findings highlight the potential of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide derivatives in the field of energetic materials, offering alternatives to traditional explosives.

Pharmaceutical Research

In pharmaceutical research, functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans), closely related to Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide, are important scaffolds. They have been considered as promising drug candidates, particularly for treating neglected diseases (Epishina, Kulikov, & Fershtat, 2022). The structural diversity and functionalizability of these compounds make them valuable in the development of novel therapeutic agents.

Safety And Hazards

The safety data sheet (SDS) for Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide indicates that it is classified under GHS07, which denotes that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures .

Propriétés

IUPAC Name |

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNYSJGFMKPFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | |

CAS RN |

18417-40-8 | |

| Record name | NSC98298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)